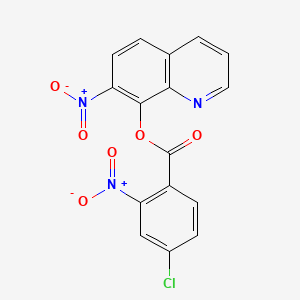![molecular formula C16H10N4O3S B12798613 4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid CAS No. 21578-55-2](/img/structure/B12798613.png)
4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 380500 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 380500 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic precursors under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the successful formation of NSC 380500.
Industrial Production Methods
In an industrial setting, the production of NSC 380500 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The industrial production methods often involve advanced techniques such as high-pressure reactions and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
NSC 380500 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions involving NSC 380500 typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 380500 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds with different functional groups.
Scientific Research Applications
NSC 380500 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard compound for analytical studies.
Biology: NSC 380500 is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.
Industry: NSC 380500 is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 380500 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
NSC 380500 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Known for its similar reactivity but different stability profile.
NSC 789012: Shares some structural similarities but has distinct biological effects.
NSC 345678: Used in similar industrial applications but with different reaction conditions.
Properties
CAS No. |
21578-55-2 |
|---|---|
Molecular Formula |
C16H10N4O3S |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H10N4O3S/c21-14-13(19-18-10-7-5-9(6-8-10)15(22)23)24-16-17-11-3-1-2-4-12(11)20(14)16/h1-8,13H,(H,22,23) |
InChI Key |
JEFOVHPYTCSNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)N=NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



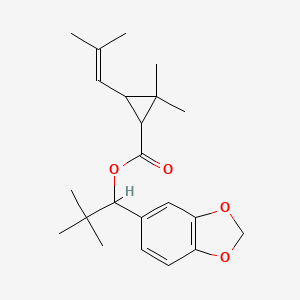
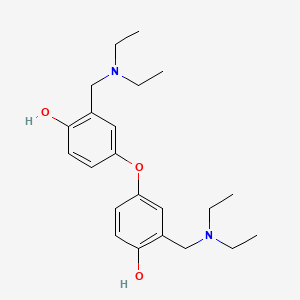

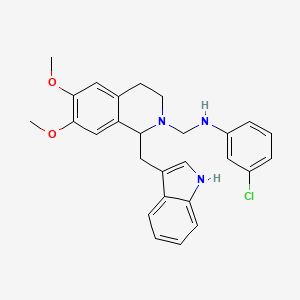
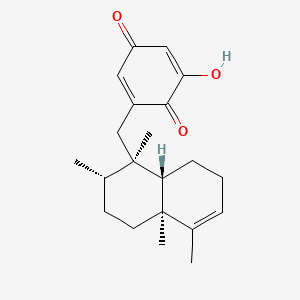
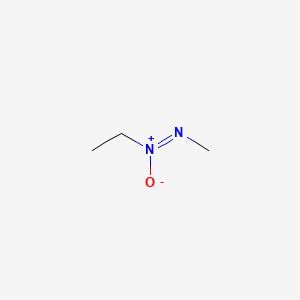
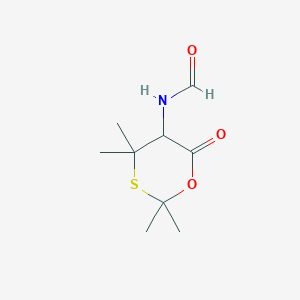

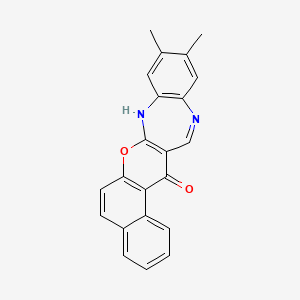
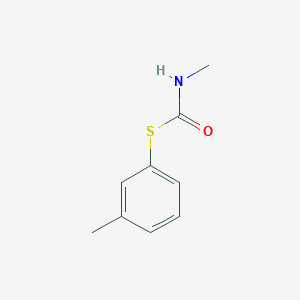
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

